Octyl diphenyl phosphate

Vue d'ensemble

Description

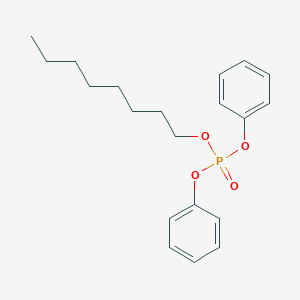

Octyl diphenyl phosphate, also known as phosphoric acid, octyl diphenyl ester, is an organophosphate compound with the molecular formula C20H27O4P. It is a colorless, transparent, oily liquid primarily used as a flame-retardant plasticizer. This compound is known for its compatibility with various industrial resins and rubbers, particularly polyvinyl chloride, due to its low volatility and excellent weather resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of octyl diphenyl phosphate typically involves the esterification of phosphoric acid with octanol and diphenyl. The reaction is carried out under controlled conditions to ensure high yield and purity. One common method involves the reaction of phosphorus oxychloride with phenol to form diphenyl phosphorochloridate, which is then reacted with octanol in the presence of a base to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process. First, phosphorus oxychloride is reacted with phenol to form diphenyl phosphorochloridate. This intermediate is then esterified with octanol under controlled temperature and pressure conditions. The reaction mixture is subsequently purified through distillation and washing to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Octyl diphenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Major Products Formed:

Hydrolysis: Phosphoric acid, octanol, and phenol.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Applications De Recherche Scientifique

Flame Retardant Applications

Octyl diphenyl phosphate is widely recognized for its effectiveness as a flame retardant. It is incorporated into materials to enhance fire resistance, particularly in:

- Building Materials : Used in adhesives, paints, and flooring materials to reduce flammability and improve safety standards .

- Consumer Products : Found in electronic devices and textiles, helping to mitigate fire hazards associated with these products .

Case Study: Building Materials

A survey conducted on organic flame retardants in Swedish building materials identified this compound among the prevalent compounds used to enhance fire safety. The study highlighted its incorporation into various products, including jointing mastics and paints, indicating its importance in construction safety .

Plasticizer Applications

As a plasticizer, this compound improves the flexibility and workability of polymers. Its applications include:

- Polyvinyl Chloride (PVC) : Enhances the processing and performance of PVC products used in construction and consumer goods .

- Adhesives and Coatings : Acts as a plasticizer in food-contact coatings, ensuring compliance with safety regulations while maintaining product integrity .

Data Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flame Retardant | Building materials, textiles | Enhanced fire resistance |

| Plasticizer | PVC, cellulose nitrate, adhesives | Improved flexibility and durability |

| Food Packaging | Food-contact coatings | Compliance with safety regulations |

Environmental Impact

While this compound serves critical functions in various applications, concerns regarding its environmental impact have been raised. Evaluations indicate potential risks associated with its release into the environment through waste streams during production and use . Regulatory assessments are ongoing to understand better its long-term effects on human health and ecosystems .

Research Developments

Recent studies have explored innovative uses of this compound beyond traditional applications:

- Lithium-Ion Batteries : Research indicates that incorporating this compound can improve interfacial properties in lithium-ion battery anodes, enhancing performance and longevity .

- Indoor Air Quality : Investigations into the presence of this compound in indoor environments reveal insights into its emission characteristics from building materials, contributing to discussions on indoor air quality management .

Mécanisme D'action

The mechanism of action of octyl diphenyl phosphate involves its interaction with biological membranes and proteins. As a plasticizer, it increases the flexibility and durability of materials by reducing intermolecular forces between polymer chains. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones, potentially leading to various health effects .

Comparaison Avec Des Composés Similaires

Trioctyl Phosphate: Another organophosphate used as a plasticizer and flame retardant.

Cresyl Diphenyl Phosphate: Similar in structure and used for similar applications, but with different physical properties and reactivity.

Diphenyl Phosphate: A simpler analog with similar flame-retardant properties but lower molecular weight.

Uniqueness: Octyl diphenyl phosphate is unique due to its combination of high molecular weight, low volatility, and excellent compatibility with polyvinyl chloride. These properties make it particularly effective as a flame-retardant plasticizer, providing enhanced durability and weather resistance compared to other similar compounds .

Activité Biologique

Octyl diphenyl phosphate (ODP), a member of the organophosphate family, is primarily used as a flame retardant and plasticizer. Understanding its biological activity is crucial due to its widespread application and potential environmental and health impacts. This article synthesizes diverse research findings, case studies, and relevant data regarding the biological activity of ODP.

- Chemical Name : this compound

- CAS Number : 838-85-7

- Molecular Formula : C20H27O4P

- Molecular Weight : 350.41 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 377.7 °C

- Melting Point : 62-66 °C

Biological Activity Overview

ODP exhibits various biological activities that can influence both aquatic and terrestrial organisms. Key findings include:

- Toxicological Effects :

- Genotoxicity :

- Endocrine Disruption :

Case Study 1: Zebrafish Exposure

A study evaluated the impact of ODP on zebrafish, revealing significant inhibition of growth and metabolic functions when exposed to environmentally relevant concentrations. The effects were notably sex-specific, suggesting differential sensitivity between male and female specimens .

Case Study 2: Rat Toxicity Studies

In a 90-day dietary study on Sprague-Dawley rats:

- A no observed adverse effect level (NOAEL) was established at 0.025% in diet (equivalent to approximately 17.35 mg/kg bw/day for males).

- Higher doses resulted in significant liver hypertrophy and histopathological changes in the ovaries, indicating potential reproductive toxicity .

Data Table: Summary of Biological Effects

| Study Type | Organism | Concentration | Observed Effects |

|---|---|---|---|

| Toxicity Study | Rats | 0.025% (NOAEL) | No adverse effects; higher doses caused liver changes |

| Growth Inhibition Study | Zebrafish | Environmental levels | Inhibited growth and metabolism (sex-specific) |

| Genotoxicity Assessment | Salmonella | Various | Negative results in Ames test |

Environmental Impact

The environmental persistence of ODP raises concerns regarding bioaccumulation and ecological toxicity. Studies suggest that while it is less mobile than some other flame retardants due to its chemical structure, its presence in aquatic environments can lead to significant bioaccumulation in aquatic organisms .

Propriétés

IUPAC Name |

octyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFOVCNAQTZDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074287 | |

| Record name | Octyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CAMEO] | |

| Record name | Diphenyl octyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.14 mg/l | |

| Record name | DIPHENYL OCTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000012 [mmHg] | |

| Record name | Diphenyl octyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-88-8 | |

| Record name | Octyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl octyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl octyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL OCTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.